molecular formula C88H56Mn2N8O B12321823 [Mn(TPP)]2O

[Mn(TPP)]2O

Cat. No.: B12321823
M. Wt: 1351.3 g/mol
InChI Key: VFCYJZUPEHVVPC-UHFFFAOYSA-N
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Description

The compound μ-oxo-bis[(5,10,15,20-tetraphenylporphinato)manganese(III)], commonly referred to as [Mn(TPP)]2O, is a manganese porphyrin complex Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Mn(TPP)]2O typically involves the reaction of manganese(III) chloride with tetraphenylporphyrin (TPP) in the presence of a base. The reaction is carried out in an organic solvent such as toluene or dichloromethane. The formation of the μ-oxo dimer occurs through the hydrolysis of the manganese porphyrin complex at the liquid-liquid interface, often facilitated by the presence of water and a suitable base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[Mn(TPP)]2O undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide (H2O2) for oxidation reactions and various organic solvents like dichloromethane and toluene. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, the oxidation of alkenes typically yields epoxides, while reduction reactions may produce reduced oxygen species or other reduced products .

Mechanism of Action

The mechanism by which [Mn(TPP)]2O exerts its effects involves the formation of reactive manganese-oxo species. These species are highly reactive and can facilitate various chemical transformations. The manganese center in the porphyrin complex acts as a catalytic site, where substrates bind and undergo oxidation or reduction reactions. The dynamic coordination of ligands to the manganese center plays a crucial role in the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and stability as a μ-oxo dimer. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable compound in both research and industrial applications. Additionally, its potential use in medical applications, such as photodynamic therapy, highlights its versatility and significance .

Properties

Molecular Formula

C88H56Mn2N8O

Molecular Weight

1351.3 g/mol

IUPAC Name

manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/2C44H28N4.2Mn.O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;/q2*-2;2*+3;-2

InChI Key

VFCYJZUPEHVVPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[O-2].[Mn+3].[Mn+3]

Origin of Product

United States

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